N-12:0-1-Deoxysphinganine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[(2S,3R)-3-hydroxyoctadecan-2-yl]dodecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H61NO2/c1-4-6-8-10-12-14-15-16-17-19-20-22-24-26-29(32)28(3)31-30(33)27-25-23-21-18-13-11-9-7-5-2/h28-29,32H,4-27H2,1-3H3,(H,31,33)/t28-,29+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGYOBJTRPLKRT-URLMMPGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](C)NC(=O)CCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H61NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of N-dodecanoyl-1-deoxysphinganine in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-dodecanoyl-1-deoxysphinganine is a member of the atypical class of sphingolipids known as 1-deoxysphingolipids (deoxySLs). Unlike canonical sphingolipids, which play crucial roles in cell structure and signaling, deoxySLs are often associated with cellular toxicity and have been implicated in various pathological conditions. The biosynthesis of N-dodecanoyl-1-deoxysphinganine is a multi-step enzymatic process initiated by a shift in substrate specificity of a key enzyme in sphingolipid metabolism. This technical guide provides an in-depth overview of the biosynthesis pathway of N-dodecanoyl-1-deoxysphinganine in mammalian cells, including the enzymes involved, relevant quantitative data, detailed experimental protocols for its study, and its implication in cellular signaling pathways.

Introduction to 1-Deoxysphingolipids

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. The canonical de novo synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). However, under certain conditions, SPT can utilize L-alanine as an alternative substrate to L-serine, leading to the formation of 1-deoxysphinganine.[1] This atypical reaction can be triggered by mutations in the SPT subunits, SPTLC1 and SPTLC2, or by metabolic imbalances such as low serine or high alanine (B10760859) concentrations.[1][2]

The resulting 1-deoxysphinganine lacks the C1 hydroxyl group characteristic of canonical sphingoid bases. This structural difference prevents its degradation through the canonical sphingolipid catabolic pathway, leading to its accumulation and the formation of various N-acylated derivatives, including N-dodecanoyl-1-deoxysphinganine.[1] These accumulating deoxySLs are cytotoxic and have been linked to neurodegenerative and metabolic diseases.[3]

The Biosynthesis Pathway of N-dodecanoyl-1-deoxysphinganine

The synthesis of N-dodecanoyl-1-deoxysphinganine in mammalian cells occurs in two primary enzymatic steps, primarily localized to the endoplasmic reticulum.

Step 1: Formation of 1-Deoxysphinganine by Serine Palmitoyltransferase (SPT)

The initial and rate-limiting step is the condensation of L-alanine with palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT). This represents a deviation from the canonical pathway where L-serine is the preferred amino acid substrate.

-

Enzyme: Serine Palmitoyltransferase (SPT)

-

Substrates: L-alanine, Palmitoyl-CoA

-

Product: 3-keto-1-deoxysphinganine

-

Cofactor: Pyridoxal 5'-phosphate (PLP)

The 3-keto-1-deoxysphinganine intermediate is rapidly reduced by a ketosphinganine reductase to form 1-deoxysphinganine.

Step 2: N-acylation of 1-Deoxysphinganine by Ceramide Synthase (CerS)

The final step in the formation of N-dodecanoyl-1-deoxysphinganine is the N-acylation of 1-deoxysphinganine with dodecanoyl-CoA (C12:0-CoA). This reaction is catalyzed by a member of the ceramide synthase (CerS) family of enzymes.

-

Enzyme: Ceramide Synthase (CerS)

-

Substrates: 1-deoxysphinganine, Dodecanoyl-CoA

-

Product: N-dodecanoyl-1-deoxysphinganine (C12-deoxydihydroceramide)

While there are six known mammalian CerS isoforms with distinct acyl-CoA specificities, the specific isoform responsible for the synthesis of N-dodecanoyl-1-deoxysphinganine has not been definitively identified. However, CerS5 and CerS6, which show a preference for shorter acyl-CoA chains (C14-C16), are considered the most likely candidates to exhibit activity with dodecanoyl-CoA.[4][5]

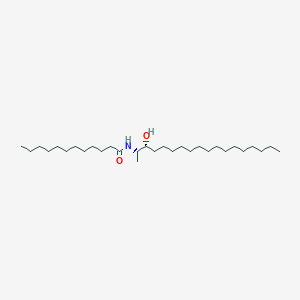

Biosynthesis of N-dodecanoyl-1-deoxysphinganine.

Quantitative Data

Quantitative data on the biosynthesis of N-dodecanoyl-1-deoxysphinganine is limited. The following table summarizes the available information on enzyme kinetics and cellular concentrations.

| Parameter | Value | Organism/Cell Line | Comments | Reference |

| SPT Kinetics | ||||

| Kd for L-alanine | 65 mM | Sphingobacterium multivorum | Bacterial homolog, provides an estimate of binding affinity. | [6] |

| Km for L-serine | 1.2 mM | Mammalian | For comparison with the canonical substrate. | [7] |

| Cellular Concentrations | ||||

| 1-deoxy-DHCer (total) | 0.43 ± 0.07 nmol/mg protein | RAW 264.7 cells | Represents the total pool of N-acyl-1-deoxysphinganines. | [8] |

| 1-deoxy-DHCer (after 4 days in culture) | 0.75 ± 0.01 nmol/mg protein | RAW 264.7 cells | Demonstrates accumulation over time. | [8] |

Experimental Protocols

Serine Palmitoyltransferase (SPT) Activity Assay with L-alanine

This protocol is adapted from established methods for measuring SPT activity and is modified for the use of L-alanine as a substrate. The assay can be performed using either radiolabeled L-alanine or a non-radioactive HPLC-based method.

Workflow for SPT Activity Assay

Workflow for SPT activity assay.

Materials:

-

Cell culture of interest

-

Homogenization buffer (e.g., 100 mM HEPES, pH 8.0, 0.5 mM EDTA, protease inhibitors)

-

Reaction buffer (e.g., 100 mM HEPES, pH 8.0, 5 mM DTT, 50 µM PLP)

-

L-alanine (and [14C]L-alanine for radioactive assay)

-

Palmitoyl-CoA

-

Myriocin (B1677593) (SPT inhibitor, for negative control)

-

Solvents for lipid extraction (e.g., chloroform (B151607), methanol)

-

(For HPLC method) Sodium borohydride (B1222165), o-phthalaldehyde (B127526) (OPA)

Procedure:

-

Preparation of Cell Lysate/Microsomes:

-

Harvest cells and wash with PBS.

-

Homogenize cells in homogenization buffer.

-

For microsomal fractions, perform differential centrifugation.

-

Determine protein concentration of the lysate/microsomal fraction.

-

-

Enzyme Reaction:

-

In a reaction tube, combine the cell lysate/microsomal fraction with the reaction buffer.

-

Add L-alanine (and [14C]L-alanine if applicable) and palmitoyl-CoA to initiate the reaction. A typical final concentration for L-alanine would be in the millimolar range, and for palmitoyl-CoA around 50-100 µM.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Include a negative control with myriocin to ensure specificity.

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a mixture of chloroform and methanol (B129727) (e.g., 1:2 v/v).

-

Perform a Bligh-Dyer or similar lipid extraction.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Detection and Quantification:

-

Radioactive Method: Resuspend the lipid extract in a scintillation cocktail and measure radioactivity using a scintillation counter.

-

HPLC Method:

-

Reduce the 3-keto-1-deoxysphinganine product with sodium borohydride to 1-deoxysphinganine.

-

Derivatize the resulting 1-deoxysphinganine with OPA.

-

Analyze the fluorescent derivative by reverse-phase HPLC.

-

-

Quantification of N-dodecanoyl-1-deoxysphinganine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipid species.

Workflow for LC-MS/MS Quantification

LC-MS/MS quantification workflow.

Materials:

-

Cell or tissue samples

-

Internal standard (e.g., a deuterated or odd-chain N-acyl-1-deoxysphinganine)

-

Solvents for lipid extraction (e.g., ethyl acetate, isopropanol, water)

-

LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize cell or tissue samples.

-

Add a known amount of the internal standard to the homogenate.

-

Perform lipid extraction using a suitable method (e.g., a modified Bligh-Dyer extraction).

-

Dry the lipid extract and reconstitute in an appropriate solvent for LC-MS/MS analysis.

-

-

LC Separation:

-

Inject the sample onto a reverse-phase column (e.g., C18).

-

Use a gradient elution with solvents such as methanol, water, and acetonitrile (B52724) containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to achieve separation of the lipid species.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ion mode using ESI.

-

Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify N-dodecanoyl-1-deoxysphinganine. This involves monitoring a specific precursor ion to product ion transition.

-

Precursor ion: [M+H]+ of N-dodecanoyl-1-deoxysphinganine.

-

Product ion: A characteristic fragment ion, often corresponding to the loss of the N-acyl chain or the sphingoid backbone.

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of a synthetic N-dodecanoyl-1-deoxysphinganine standard.

-

Quantify the amount of N-dodecanoyl-1-deoxysphinganine in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

-

Signaling Pathways Involving 1-Deoxysphingolipids

The accumulation of 1-deoxysphingolipids, including N-dodecanoyl-1-deoxysphinganine, can have significant downstream effects on cellular signaling. Two notable pathways are the modulation of COUP-TF nuclear receptors and the activation of the NLRP3 inflammasome.

Modulation of COUP-TF Activity

1-deoxysphingosines have been identified as modulators of the nuclear hormone receptors NR2F1 and NR2F2, also known as COUP-TFs (Chicken Ovalbumin Upstream Promoter-Transcription Factors).[1][9][10][11] These transcription factors are crucial for the development of various tissues, including the nervous system and cardiovascular system. By binding to the ligand-binding domain of COUP-TFs, 1-deoxysphingosines can modulate their transcriptional activity, thereby influencing developmental programs.

Modulation of COUP-TF activity by 1-deoxysphingosines.

Activation of the NLRP3 Inflammasome

N-acylated 1-deoxysphingolipids can form aggregates and crystals within cells.[3] These crystalline structures can be recognized by macrophages and other phagocytic cells, leading to lysosomal damage upon internalization. This damage is a known trigger for the activation of the NLRP3 inflammasome, a multiprotein complex that plays a key role in the innate immune response.[3][12][13] Activation of the NLRP3 inflammasome leads to the cleavage and secretion of pro-inflammatory cytokines such as IL-1β and IL-18, thereby promoting inflammation.

Activation of the NLRP3 inflammasome by 1-deoxysphingolipids.

Conclusion

The biosynthesis of N-dodecanoyl-1-deoxysphinganine is an off-pathway product of canonical sphingolipid metabolism with significant pathological implications. Understanding its formation, cellular levels, and downstream effects is crucial for developing therapeutic strategies for diseases associated with 1-deoxysphingolipid accumulation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate this atypical sphingolipid and its role in cellular physiology and disease. Further research is needed to identify the specific ceramide synthase involved in its synthesis and to fully elucidate the quantitative aspects of this pathway in various cell types and disease models.

References

- 1. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases [frontiersin.org]

- 6. Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biophysical Properties of Novel 1-Deoxy-(Dihydro)ceramides Occurring in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development [u-labex.com]

- 11. researchgate.net [researchgate.net]

- 12. Item - 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 13. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of 1-Deoxysphingolipids: From Cellular Saboteurs to Disease Biomarkers

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

1-Deoxysphingolipids (deoxySLs) represent a class of atypical sphingolipids that, due to their unique structure, evade canonical metabolic and catabolic pathways, leading to their accumulation and subsequent cellular toxicity. Unlike canonical sphingolipids synthesized from serine, deoxySLs are produced when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine. This structural alteration—the absence of a C1 hydroxyl group—renders them "headless" and unable to be converted into complex sphingolipids or degraded. Consequently, their accumulation is implicated in a spectrum of neurological and metabolic disorders, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetic neuropathy, type 2 diabetes mellitus (T2DM), and cardiomyopathy. This guide provides an in-depth exploration of the biological functions of 1-deoxysphingolipids, detailing their synthesis, metabolism, pathophysiological roles, and the experimental methodologies used to study them.

Introduction

Sphingolipids are a diverse class of lipids that are integral to membrane biology and cellular signaling.[1] The de novo synthesis of canonical sphingolipids is initiated by the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[2][3] However, under certain metabolic conditions, such as low serine availability or mutations in SPT, the enzyme can utilize L-alanine as a substrate, leading to the formation of 1-deoxysphingolipids.[2][4] This seemingly minor alteration has profound biological consequences. The absence of the C1-hydroxyl group prevents their degradation through the canonical sphingolipid catabolic pathway, leading to their accumulation as "dead-end" metabolites.[3][5] Elevated levels of deoxySLs are cytotoxic and have been identified as key players in the pathogenesis of several diseases.[6][7] Furthermore, their presence in plasma has emerged as a promising biomarker for the early detection and risk prediction of metabolic disorders.[8][9]

Biosynthesis and Metabolism

The synthesis of 1-deoxysphingolipids is an aberrant metabolic process initiated by the promiscuity of the serine palmitoyltransferase (SPT) enzyme. Under physiological conditions where L-serine levels are sufficient, SPT primarily synthesizes canonical sphingolipids. However, in states of serine deficiency or when L-alanine concentrations are elevated, SPT can condense palmitoyl-CoA with L-alanine to produce 1-deoxysphinganine (doxSA), the precursor to all deoxySLs.[2][4] Mutations in the SPTLC1 or SPTLC2 subunits of SPT, as seen in HSAN1, can also shift the enzyme's substrate preference towards alanine, leading to pathologically high levels of deoxySLs.[1][10]

Once formed, doxSA can be N-acylated by ceramide synthases (CerS) to form 1-deoxy-dihydroceramides (deoxyDHCer).[3][6] Unlike canonical dihydroceramides, which are typically desaturated at the Δ4,5 position, deoxyDHCers are often desaturated at the Δ14,15 position, indicating a distinct metabolic fate.[3] A recently discovered catabolic pathway for deoxySLs involves cytochrome P450 enzymes of the CYP4F family, which hydroxylate and desaturate these lipids, facilitating their degradation.[3] This finding challenges the long-held belief that deoxySLs are exclusively dead-end metabolites and opens new avenues for therapeutic intervention.

Caption: Biosynthesis and metabolism of 1-deoxysphingolipids.

Pathophysiological Roles and Cellular Toxicity

The accumulation of 1-deoxysphingolipids has been linked to a range of cytotoxic effects that contribute to the pathology of several diseases. Their neurotoxic properties are particularly well-documented and are a hallmark of both the rare genetic disorder HSAN1 and the more common diabetic neuropathy.[10][11]

Neurotoxicity

Elevated levels of deoxySLs are directly toxic to neurons, causing neurite retraction and branching defects in cultured primary dorsal root ganglion (DRG) neurons.[10] The underlying mechanisms of this neurotoxicity are multifaceted and involve the disruption of cytoskeletal stability and aberrant signaling through the N-methyl-D-aspartate receptor (NMDAR).[11] Specifically, 1-deoxysphinganine has been shown to cause a rapid breakdown of the neuronal cytoskeleton, modulate cytoskeletal regulatory proteins like Rac1 and Ezrin, and reduce the levels of the NMDAR subunit GluN2B.[11] Blocking NMDAR activation with antagonists like MK-801 or memantine (B1676192) can significantly prevent deoxySL-induced neurotoxicity.[11] Furthermore, the accumulation of deoxySLs has been implicated in paclitaxel-induced peripheral neuropathy, suggesting a broader role in chemotherapy-induced neurotoxicity.[1]

Caption: Neurotoxic mechanisms of 1-deoxysphingolipids.

Metabolic Diseases

Beyond their neurotoxic effects, deoxySLs are increasingly recognized for their role in metabolic disorders. Plasma levels of deoxySLs are significantly elevated in individuals with metabolic syndrome and type 2 diabetes.[5][8] These lipids have been shown to be cytotoxic to pancreatic β-cells, impairing glucose-stimulated insulin (B600854) secretion and inducing apoptosis, senescence, and necrosis.[12] This suggests that deoxySLs may contribute to the progressive β-cell failure characteristic of T2DM.[12] In skeletal muscle cells, 1-deoxysphinganine reduces cell viability and compromises glucose uptake, potentially contributing to insulin resistance.[13][14] The accumulation of deoxySLs is also associated with non-alcoholic steatohepatitis (NASH).[6][7]

Cellular Stress and Organelle Dysfunction

At the subcellular level, 1-deoxysphingolipids wreak havoc on essential organelles. They have been shown to localize to mitochondria, leading to mitochondrial fragmentation, swelling, and dysfunction.[5][15] This mitotoxicity is thought to be a key contributor to the neurotoxicity observed in HSAN1 and diabetic neuropathy.[5] In addition to mitochondrial damage, deoxySLs induce endoplasmic reticulum (ER) stress.[5][16] This is mediated by the accumulation of very-long-chain 1-deoxyceramides, which triggers the unfolded protein response.[16]

The cellular response to deoxySL-induced organelle damage involves autophagy.[17][18] DeoxySLs induce the accumulation of autophagosomes and lysosomes, indicating an increase in autophagic flux as the cell attempts to clear damaged mitochondria and ER.[17][19] However, this process can also lead to the accumulation of deoxySL-containing lipid crystals within lysosomes, impairing lysosomal function.[19] Furthermore, deoxySLs can activate the NLRP3 inflammasome in macrophages, triggering the release of pro-inflammatory cytokines like IL-1β and linking their pathophysiology to inflammation and the innate immune system.[17][18]

Caption: Cellular stress pathways induced by 1-deoxysphingolipids.

Cardiac and Developmental Roles

Recent evidence suggests that 1-deoxysphingolipids may also play a role in cardiac and developmental processes. They have been identified as modulators of the nuclear hormone receptors NR2F1/2 (COUP-TFs), which are crucial for the development of the nervous system, heart, veins, and lymphatic vessels.[20][21] At physiological concentrations, 1-deoxysphingosines can bind to the ligand-binding domains of NR2F1/2 and modulate their transcriptional activity.[20] Inhibition of sphingolipid biosynthesis phenocopies NR2F1/2 deficiency in cardiomyocytes, while increased levels of 1-deoxysphingosines can activate NR2F1/2-dependent differentiation programs.[20][21]

1-Deoxysphingolipids as Biomarkers

The strong association between elevated plasma concentrations of 1-deoxysphingolipids and various disease states has positioned them as promising biomarkers.

| Disease/Condition | Biomarker Potential | Key Findings |

| Type 2 Diabetes Mellitus (T2DM) | Predictive Biomarker | Plasma deoxySL levels are significantly elevated in individuals with T2DM and can predict the future development of the disease in at-risk individuals, independent of other risk factors like glycated hemoglobin.[9][22] |

| Metabolic Syndrome | Diagnostic/Prognostic Biomarker | Elevated plasma deoxySLs are a feature of metabolic syndrome and are associated with its clinical components.[8][23] |

| Diabetic Neuropathy | Pathological Marker | Increased plasma deoxySL concentrations are observed in patients with diabetic neuropathy, and there is an inverse correlation between nerve conduction velocity and plasma deoxySL levels.[10][24] |

| Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) | Diagnostic Marker | Pathologically elevated plasma deoxySL levels are a hallmark of HSAN1.[3][10] |

Therapeutic Implications

The understanding of the detrimental roles of 1-deoxysphingolipids has spurred the exploration of therapeutic strategies aimed at reducing their levels or mitigating their toxic effects.

One promising approach is L-serine supplementation . By increasing the availability of the canonical substrate for SPT, L-serine can competitively inhibit the utilization of L-alanine, thereby reducing the production of deoxySLs.[10] Oral L-serine supplementation has been shown to lower plasma deoxySL concentrations and improve nerve function in both a mouse model of HSAN1 and in diabetic rats.[10][24]

Another potential therapeutic avenue is the induction of CYP4F enzymes . The discovery that these enzymes can degrade deoxySLs suggests that enhancing their activity could be a novel strategy to clear these toxic lipids.[3]

Furthermore, inhibiting ceramide synthase has been shown to rescue the mitotoxicity induced by 1-deoxysphinganine in cultured fibroblasts, suggesting that blocking the conversion of doxSA to its more toxic N-acylated metabolites could be beneficial.[5][15]

Experimental Protocols

A variety of experimental techniques are employed to study the biological functions of 1-deoxysphingolipids.

Lipid Extraction and Mass Spectrometry

The quantification of deoxySLs in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Sphingoid Base Profiling in Plasma:

-

Sample Preparation: Plasma samples (e.g., 100 µL) are spiked with internal standards (e.g., C17-sphinganine).

-

Lipid Extraction: Lipids are extracted using a solvent system such as isopropanol/ethyl acetate/water.

-

Hydrolysis: The lipid extract is subjected to alkaline hydrolysis to release sphingoid bases from complex sphingolipids.

-

LC-MS/MS Analysis: The hydrolyzed sample is analyzed by LC-MS/MS. Separation is achieved on a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid). Detection is performed using a mass spectrometer in positive ion mode with selected reaction monitoring (SRM) to quantify specific sphingoid bases.

Cell Culture Assays

In vitro studies using various cell lines are crucial for elucidating the cellular mechanisms of deoxySL toxicity.

Protocol for Assessing Neurotoxicity in Cultured Neurons:

-

Cell Culture: Primary dorsal root ganglion (DRG) neurons are isolated and cultured.

-

Treatment: Neurons are treated with varying concentrations of 1-deoxysphinganine or other deoxySLs.

-

Analysis of Neurite Outgrowth: Neurite length and branching are quantified using immunofluorescence microscopy and image analysis software.

-

Viability Assays: Cell viability is assessed using assays such as the MTT assay or by staining with viability dyes like calcein-AM and ethidium (B1194527) homodimer-1.

Caption: Workflow for assessing the neurotoxicity of 1-deoxysphingolipids.

Animal Models

Animal models are indispensable for studying the in vivo effects of deoxySLs and for testing potential therapeutic interventions.

-

HSAN1 Mouse Models: Transgenic mice expressing mutant forms of SPTLC1 serve as valuable models for studying the pathogenesis of HSAN1 and for evaluating therapies like L-serine supplementation.[10]

-

Streptozotocin (STZ)-Induced Diabetic Rats: This model is widely used to study diabetic neuropathy. STZ-treated rats exhibit elevated plasma deoxySL levels and develop neuropathy, making them suitable for investigating the role of deoxySLs in this condition and for testing treatments.[10][24]

Conclusion

1-Deoxysphingolipids are emerging as critical players in cellular physiology and pathophysiology. Their formation through an alternative substrate usage by SPT leads to the accumulation of cytotoxic metabolites that disrupt cellular homeostasis, particularly in the nervous and metabolic systems. The elucidation of their roles in disease has not only provided novel insights into pathogenesis but has also identified promising biomarkers and therapeutic targets. Future research should focus on further unraveling the complex signaling pathways modulated by deoxySLs, understanding the regulation of their synthesis and degradation, and translating the promising preclinical findings into effective therapies for the debilitating conditions associated with these enigmatic lipids.

References

- 1. Neurotoxic 1-deoxysphingolipids and paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]

- 3. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Plasma 1-deoxysphingolipids are predictive biomarkers for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deoxysphingolipids, novel biomarkers for type 2 diabetes, are cytotoxic for insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Deoxysphingolipids, Early Predictors of Type 2 Diabetes, Compromise the Functionality of Skeletal Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | 1-Deoxysphingolipids, Early Predictors of Type 2 Diabetes, Compromise the Functionality of Skeletal Myoblasts [frontiersin.org]

- 15. search-library.ucsd.edu [search-library.ucsd.edu]

- 16. biorxiv.org [biorxiv.org]

- 17. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. biorxiv.org [biorxiv.org]

- 20. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus | PLOS One [journals.plos.org]

- 23. Plasma deoxysphingolipids: a novel class of biomarkers for the metabolic syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Lowering plasma 1-deoxysphingolipids improves neuropathy in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elevated levels of 1-deoxysphingolipids (1-deoxySLs), a class of atypical and cytotoxic sphingolipids, are increasingly recognized as key players in the pathophysiology of type 2 diabetes (T2DM). These molecules are not merely biomarkers but are active contributors to the hallmark features of the disease: pancreatic β-cell dysfunction and peripheral insulin (B600854) resistance. This technical guide synthesizes the current understanding of the intricate relationship between 1-deoxySLs and T2DM, providing a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols for their study, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the field of diabetes and metabolic diseases, aiming to accelerate the development of novel therapeutic strategies targeting this pathogenic lipid class.

Introduction

Type 2 diabetes is a complex metabolic disorder characterized by hyperglycemia resulting from a combination of insulin resistance and inadequate insulin secretion. While the etiology of T2DM is multifactorial, recent evidence has spotlighted the role of specific lipid species in driving disease progression. Among these, 1-deoxysphingolipids have emerged as a particularly compelling area of investigation.

Unlike canonical sphingolipids, which are synthesized from the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), 1-deoxySLs are formed when SPT utilizes alanine (B10760859) as a substrate. This seemingly subtle shift has profound pathological consequences. The absence of the C1-hydroxyl group in 1-deoxySLs renders them resistant to canonical degradation pathways, leading to their accumulation in tissues and circulation. This accumulation is now understood to be a significant contributor to the cellular toxicity observed in T2DM.

This guide will delve into the mechanisms by which 1-deoxySLs impair pancreatic β-cell function and induce insulin resistance in skeletal muscle, present the quantitative evidence supporting these claims, and provide detailed methodologies for the key experiments cited.

Section 1: The Biosynthesis of 1-Deoxysphingolipids

The formation of 1-deoxySLs is a critical initiating event. Under physiological conditions, the enzyme serine palmitoyltransferase (SPT), a heterodimer composed of SPTLC1 and SPTLC2 subunits, exhibits a strong preference for L-serine. However, in states of metabolic dysregulation, such as those seen in T2DM, the substrate preference of SPT can shift towards L-alanine. This shift can be influenced by factors such as an altered intracellular alanine-to-serine ratio. Mutations in the SPTLC1 and SPTLC2 genes have also been shown to increase the affinity of SPT for alanine, leading to the production of 1-deoxySLs.

Section 2: 1-Deoxysphingolipids as Predictive Biomarkers for Type 2 Diabetes

Multiple longitudinal studies have established a strong correlation between elevated plasma concentrations of 1-deoxySLs and the future development of T2DM. These lipids are often elevated in individuals with metabolic syndrome and impaired fasting glucose, suggesting they are early indicators of metabolic dysfunction.[1]

| Analyte | Healthy Controls (μmol/L) | Patients with T2DM and DSPN (μmol/L) | Reference |

| 1-deoxy-sphinganine | 0.06 ± 0.03 | 0.11 ± 0.06 | [2] |

| 1-deoxy-sphingosine | 0.12 ± 0.05 | 0.24 ± 0.16 | [2] |

| Analyte | Lean Controls (pmol/100 μL) | Obese/T2DM/DN (pmol/100 μL) | Reference |

| Total 1-deoxydihydroceramides | 5.195 | 8.939 | [3] |

Table 1: Plasma 1-Deoxysphingolipid Concentrations in Healthy vs. T2DM Individuals. Data are presented as mean ± standard deviation. DSPN: Diabetic Sensorimotor Polyneuropathy. DN: Diabetic Neuropathy.

A prospective cohort study following 339 individuals for 8 years found that baseline 1-deoxysphingosine levels were independent predictors for T2DM, even after adjusting for glycated hemoglobin (HbA1c) and other risk factors.[4]

Section 3: Pathophysiological Roles of 1-Deoxysphingolipids

Pancreatic β-Cell Dysfunction and Apoptosis

Pancreatic β-cells are particularly vulnerable to the cytotoxic effects of 1-deoxySLs. In vitro studies have demonstrated that exposure of insulin-producing cells to 1-deoxysphinganine (dSA) induces dose-dependent cytotoxicity, leading to apoptosis and necrosis.[5] This is accompanied by a significant impairment of glucose-stimulated insulin secretion (GSIS).[5]

| Treatment | Cell Viability (% of control) | Glucose-Stimulated Insulin Secretion (% of control) | Reference |

| 1-deoxysphinganine (1-5 µmol/L) | Significantly Reduced | Significantly Reduced | [5] |

Table 2: In Vitro Effects of 1-Deoxysphinganine on Pancreatic β-Cells.

The molecular mechanisms underlying this toxicity involve the activation of stress-activated protein kinases (SAPKs), specifically c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[6] Activation of these pathways culminates in the induction of apoptotic cell death.

Insulin Resistance in Skeletal Muscle

Skeletal muscle is a primary site for insulin-mediated glucose disposal, and insulin resistance in this tissue is a cornerstone of T2DM. 1-deoxySLs have been shown to directly impair the functionality of skeletal muscle cells. In vitro studies using C2C12 myotubes demonstrated that 1-deoxysphinganine significantly reduces insulin-stimulated glucose uptake.[7][8]

| Treatment | Insulin-Stimulated Glucose Uptake | Reference |

| 1-deoxysphinganine (3 µM) | Significantly Reduced | [7][8] |

Table 3: Effect of 1-Deoxysphinganine on Insulin-Stimulated Glucose Uptake in C2C12 Myotubes.

The molecular basis for this induced insulin resistance is multifaceted. 1-deoxySLs can interfere with key components of the insulin signaling pathway, such as Akt (Protein Kinase B), and activate pathways that promote insulin resistance, including those involving AMP-activated protein kinase (AMPK).

Section 4: Experimental Protocols

Quantification of 1-Deoxysphingolipids in Plasma by LC-MS/MS

Objective: To accurately measure the concentration of 1-deoxySLs in human plasma.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard solution containing deuterated 1-deoxysphinganine and 1-deoxysphingosine.

-

Precipitate proteins by adding methanol.

-

Centrifuge to pellet the protein and transfer the supernatant.

-

-

Lipid Extraction:

-

Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform/methanol).

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate mobile phase.

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) with formic acid.

-

Perform detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for each 1-deoxySL and internal standard should be optimized.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 1-deoxySL standards.

-

Calculate the concentration of 1-deoxySLs in the plasma samples by comparing their peak area ratios to the internal standard against the standard curve.

-

Assessment of β-Cell Apoptosis

Objective: To determine the effect of 1-deoxySLs on pancreatic β-cell apoptosis.

Methodology:

-

Cell Culture:

-

Culture insulin-producing cells (e.g., INS-1E or MIN6) or isolated pancreatic islets in appropriate culture medium.

-

-

Treatment:

-

Treat the cells with varying concentrations of 1-deoxysphinganine (e.g., 1-10 µmol/L) or a vehicle control for a specified period (e.g., 24-48 hours).

-

-

Apoptosis Assays:

-

TUNEL Assay: Fix the cells and perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to detect DNA fragmentation, a hallmark of apoptosis. Analyze by fluorescence microscopy or flow cytometry.

-

Caspase-3/7 Activity Assay: Lyse the cells and measure the activity of executioner caspases 3 and 7 using a luminogenic or fluorogenic substrate.

-

Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells) and analyze by flow cytometry.

-

Measurement of Insulin-Stimulated Glucose Uptake in Myotubes

Objective: To assess the impact of 1-deoxySLs on insulin sensitivity in skeletal muscle cells.

Methodology:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts and differentiate them into myotubes by switching to a low-serum differentiation medium.

-

-

Treatment:

-

Treat the differentiated myotubes with 1-deoxysphinganine (e.g., 1-5 µmol/L) or vehicle for a defined period (e.g., 24 hours).

-

-

Glucose Uptake Assay:

-

Serum-starve the myotubes for 2-4 hours.

-

Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes.

-

Add a fluorescently-labeled glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxyglucose and incubate for a short period (e.g., 10-30 minutes).

-

Wash the cells to remove excess glucose analog.

-

Lyse the cells and measure the incorporated fluorescence or radioactivity using a plate reader or scintillation counter, respectively.

-

Normalize the glucose uptake to the total protein content of each well.

-

Section 5: Therapeutic Implications and Future Directions

The compelling evidence linking 1-deoxySLs to the pathogenesis of T2DM opens up new avenues for therapeutic intervention. Strategies aimed at reducing the production or enhancing the clearance of these toxic lipids hold significant promise.

One such strategy that has shown preclinical success is L-serine supplementation. By increasing the availability of the canonical substrate for SPT, L-serine can competitively inhibit the utilization of alanine, thereby reducing the synthesis of 1-deoxySLs. Further clinical investigation into the efficacy and safety of L-serine supplementation in individuals at risk for or with T2DM is warranted.

Future research should also focus on:

-

Developing specific inhibitors of the alanine-utilizing activity of SPT.

-

Elucidating the downstream signaling pathways of 1-deoxySLs in greater detail to identify novel drug targets.

-

Investigating the role of 1-deoxySLs in other diabetic complications, such as nephropathy and retinopathy.

Conclusion

The accumulation of 1-deoxysphingolipids represents a critical and previously underappreciated mechanism contributing to the development and progression of type 2 diabetes. Their roles as predictive biomarkers and direct mediators of β-cell failure and insulin resistance underscore their importance as a focus for future research and therapeutic development. A deeper understanding of the biology of these atypical lipids will be instrumental in our efforts to combat the global epidemic of type 2 diabetes.

References

- 1. Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus | PLOS One [journals.plos.org]

- 2. Elevation of plasma 1-deoxy-sphingolipids in type 2 diabetes mellitus: a susceptibility to neuropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Altered plasma serine and 1-deoxydihydroceramide profiles are associated with diabetic neuropathy in type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drc.bmj.com [drc.bmj.com]

- 5. Deoxysphingolipids: β-Cell, Beware of These New Kids on the Block - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Deoxysphingolipids, Early Predictors of Type 2 Diabetes, Compromise the Functionality of Skeletal Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Accumulation and Cytotoxicity of N-acyl-1-deoxysphinganines

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-acyl-1-deoxysphinganines are metabolites of 1-deoxysphingolipids (deoxySLs), a class of atypical sphingolipids implicated in the pathophysiology of several human diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes, and certain cancers.[1][2] Unlike canonical sphingolipids, deoxySLs lack the C1-hydroxyl group, rendering them resistant to canonical degradation pathways and prone to accumulation.[1][2] This guide provides a comprehensive overview of the metabolic pathways leading to the formation of N-acyl-1-deoxysphinganines, their mechanisms of cellular accumulation, and the cytotoxic effects they elicit. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research in this area.

Cellular Accumulation and Metabolism

The biosynthesis of N-acyl-1-deoxysphinganines begins with a promiscuous substrate choice by the enzyme serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in sphingolipid synthesis.[1][3]

2.1 Biosynthetic Pathway Under conditions of low serine availability or in the presence of specific SPT mutations, the enzyme can utilize L-alanine instead of L-serine, condensing it with palmitoyl-CoA.[1][4] This reaction produces 3-keto-1-deoxysphinganine, which is rapidly reduced to 1-deoxysphinganine (doxSA). Subsequently, ceramide synthases (CerS) N-acylate doxSA to form N-acyl-1-deoxysphinganines, also known as 1-deoxydihydroceramides (doxDHCer).[1][5] These can be further desaturated to 1-deoxyceramides (doxCer).[5][6] The absence of the C1-hydroxyl group makes these molecules "dead-end" metabolites, as they cannot be phosphorylated by sphingosine (B13886) kinases or degraded by sphingosine-1-phosphate lyase, leading to their cellular accumulation.[1]

Cytotoxicity of N-acyl-1-deoxysphinganines

The accumulation of N-acyl-1-deoxysphinganines and their precursors is cytotoxic to a variety of cell types, including neurons, pancreatic β-cells, and cancer cells.[1][7] The toxicity is multifaceted, affecting multiple organelles and signaling pathways.

3.1 Mechanisms of Cytotoxicity The lipophilic nature of these compounds leads to their incorporation into cellular membranes, particularly the endoplasmic reticulum (ER) and mitochondria, causing significant stress and dysfunction.[8] Key cytotoxic mechanisms include:

-

ER Stress and Collapse: Accumulation disrupts ER homeostasis.[5]

-

Mitochondrial Damage: Leads to aberrant swelling and tubule formation, impairing cellular energy homeostasis.[5][8]

-

Autophagy Induction: Damaged mitochondria and ER are targeted for degradation via autophagy. However, the slow degradation of these lipids leads to the accumulation of autophagosomes and lysosomes filled with lipid crystals.[5][8][9]

-

Inflammasome Activation: In macrophages, the intracellular lipid crystals can trigger the NLRP3 inflammasome, promoting inflammation.[5][9]

-

Cytoskeletal Disruption: Alters actin dynamics, leading to an accumulation of filamentous actin.[5][7]

-

Apoptosis and Necrosis: At high concentrations, these lipids can trigger atypical cell death programs involving caspases, as well as necrosis.[2][5][7]

3.2 Quantitative Cytotoxicity Data

The cytotoxic potential of N-acyl-1-deoxysphinganines and their precursors has been quantified in various cell models.

| Compound | Cell Line | Metric | Value | Reference(s) |

| 1-deoxysphinganine (doxSA) | Mouse Embryonic Fibroblasts (MEFs) | LD50 | 7 µM | [5] |

| N-palmitoyl-AP1 (PAP1)* | Human Colonic (HT29) | Relative Toxicity | >10x more toxic than precursors | [10][11][12] |

| 1-deoxysphinganine (doxSA) | Insulin-producing (Ins-1) cells | Effect | Dose-dependent cytotoxicity | [7] |

Note: N-palmitoyl-AP1 (PAP1) is an N-acylated form of a hydrolyzed fumonisin metabolite, structurally analogous to endogenous N-acyl-1-deoxysphinganines.

Experimental Protocols

This section details methodologies for key experiments used to study the accumulation and cytotoxicity of N-acyl-1-deoxysphinganines.

4.1 Ceramide Synthase (CerS) Activity Assay

This protocol measures the N-acylation of a sphingoid base by CerS in cell or tissue lysates.

-

Principle: The assay quantifies the incorporation of a labeled fatty acyl-CoA or a labeled sphingoid base into a ceramide product.

-

Materials:

-

Cell/tissue microsomes

-

Potassium phosphate (B84403) buffer (25 mM, pH 7.4)

-

Dithiothreitol (DTT)

-

Labeled substrate: [1-14C]palmitoyl-CoA or NBD-sphinganine

-

Unlabeled substrate: 1-deoxysphinganine or palmitoyl-CoA

-

Bovine serum albumin (BSA), defatted

-

Solvents for extraction (e.g., chloroform:methanol)

-

Solid Phase Extraction (SPE) C18 columns or TLC plates

-

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, DTT, and BSA.

-

Add microsomal protein (10-150 µg) to the reaction mixture.[12]

-

Add the unlabeled substrate (e.g., varying concentrations of 1-deoxysphinganine).

-

Initiate the reaction by adding the labeled substrate (e.g., 50 µM [1-14C]palmitoyl-CoA).[12]

-

Incubate at 37°C for 15-30 minutes.[12]

-

Stop the reaction by adding chloroform:methanol (2:1, v/v).

-

Extract the lipids.

-

Separate the labeled product (N-acyl-1-deoxysphinganine) from the unreacted labeled substrate using SPE or TLC.[13][14]

-

Quantify the product using liquid scintillation counting (for radiolabels) or fluorescence measurement (for NBD).

-

4.2 Lipid Extraction and Mass Spectrometry (MS) Analysis

This protocol is for the quantification of endogenous levels of N-acyl-1-deoxysphinganines.

-

Principle: Lipids are extracted from cells or plasma and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using internal standards for quantification.

-

Materials:

-

Cell pellets or plasma samples

-

Internal standards (e.g., C17-1-deoxysphinganine)

-

Extraction solvents (e.g., isopropanol, ethyl acetate, formic acid)

-

LC-MS/MS system

-

-

Procedure:

-

Homogenize cell pellets or plasma in an appropriate buffer.

-

Add internal standards to the homogenate.

-

Perform a one-step liquid-liquid extraction by adding a mixture of isopropanol, ethyl acetate, and formic acid.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system and analyze using appropriate precursor-product ion transitions for each lipid species.

-

4.3 Cell Viability and Cytotoxicity Assays

These protocols assess the effect of N-acyl-1-deoxysphinganines on cell health.

-

Principle: Colorimetric or fluorometric assays are used to measure metabolic activity (viability) or membrane integrity (cytotoxicity).

-

Protocols:

-

MTT Assay (Viability):

-

Plate cells in a 96-well plate and allow them to adhere.

-

Treat cells with varying concentrations of 1-deoxysphinganine or its acylated forms for 24-72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan (B1609692) crystals with DMSO or a similar solvent.

-

Measure absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

-

-

LDH Release Assay (Cytotoxicity):

-

Treat cells as described above.

-

Collect the cell culture supernatant.

-

Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available kit. An increase in LDH activity indicates a loss of cell membrane integrity and cytotoxicity.

-

-

References

- 1. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Deoxysphingolipids, novel biomarkers for type 2 diabetes, are cytotoxic for insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acylation of naturally occurring and synthetic 1-deoxysphinganines by ceramide synthase. Formation of N-palmitoyl-aminopentol produces a toxic metabolite of hydrolyzed fumonisin, AP1, and a new category of ceramide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Synthesis of 1-Deoxysphinganine from L-Alanine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the enzymatic synthesis of 1-deoxysphinganine, an atypical sphingolipid, from the amino acid L-alanine. It details the core biochemical reaction, presents quantitative kinetic data, outlines relevant experimental protocols, and discusses the pathophysiological implications of this metabolic pathway, offering valuable insights for research and therapeutic development.

Introduction: Atypical Sphingolipids in Health and Disease

Sphingolipids are a class of lipids that are integral to cell membrane structure and play critical roles in signal transduction, cell proliferation, and apoptosis.[1][2][3][4] The canonical de novo synthesis pathway begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme Serine Palmitoyltransferase (SPT).[3][5][6][7] However, SPT can exhibit substrate promiscuity. Under certain conditions, such as mutations in SPT-encoding genes or serine-deficient states, the enzyme can utilize L-alanine instead of L-serine.[2][4][5][8][9] This alternative reaction leads to the formation of 1-deoxysphingolipids (deoxySLs), a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids.[8][10][11]

The primary product of this alternative pathway is 1-deoxysphinganine (deoxySA). Unlike canonical sphingolipids, 1-deoxysphinganine cannot be readily degraded by standard catabolic pathways.[8] Its accumulation is cytotoxic and has been implicated in the pathology of several diseases, most notably Hereditary Sensory and Autonomic Neuropathy Type I (HSAN1), as well as type 2 diabetes and metabolic syndrome.[2][8][10][11][12] Understanding the enzymatic basis of its synthesis is therefore crucial for developing targeted therapeutic interventions.

The Core Enzymatic Reaction: Serine Palmitoyltransferase Promiscuity

The synthesis of 1-deoxysphinganine is a direct result of the altered substrate specificity of Serine Palmitoyltransferase (SPT), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[5][6][12] The human SPT is a membrane-bound heterodimer composed of SPTLC1 and SPTLC2 subunits, which form the core catalytic unit.[5][12]

-

Canonical Reaction: In its primary role, SPT catalyzes the decarboxylative condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine (KDS), the precursor to all sphingolipids.[5][6][7]

-

Atypical Reaction: When L-alanine is used as the amino acid substrate, SPT catalyzes its condensation with palmitoyl-CoA to produce 1-deoxysphinganine.[11][13] This occurs with much lower efficiency than the canonical reaction under normal physiological conditions.[5] However, certain mutations in the SPTLC1 or SPTLC2 genes, as seen in HSAN1, increase the enzyme's affinity for L-alanine, leading to pathologically elevated levels of 1-deoxysphinganine.[5][7][9][12]

Quantitative Analysis: Enzyme Kinetics

The efficiency of SPT in utilizing L-alanine is significantly lower than for its canonical substrate, L-serine. Kinetic studies of SPT from Sphingobacterium multivorum provide a quantitative comparison of the enzyme's activity with various amino acid substrates. This data highlights the catalytic inefficiency of 1-deoxysphinganine synthesis under normal conditions.

| Substrate | Apparent Km (mM) | Apparent kcat (min-1) | Apparent kcat/Km (min-1 mM-1) | Kd (mM) |

| L-Serine | 0.23 ± 0.05 | 0.83 ± 0.05 | 3.6 | 0.035 |

| L-Alanine | 190 ± 30 | 0.70 ± 0.08 | 0.0037 | 65 |

| Glycine (B1666218) | 1700 ± 200 | 0.17 ± 0.01 | 0.0001 | n.d. |

| Table 1: Apparent kinetic parameters of S. multivorum SPT for different amino acid substrates in the presence of 1 mM Palmitoyl-CoA. Data extracted from Ikushiro et al.[5] n.d. = not determined. |

As shown in Table 1, the catalytic efficiency (kcat/Km) of SPT for L-alanine is approximately 1,000-fold lower than for L-serine, underscoring the enzyme's strong preference for its canonical substrate.[5]

Pathophysiological Relevance and Signaling

The accumulation of 1-deoxysphinganine and its downstream metabolites, such as 1-deoxyceramides, is cytotoxic.[10][13] Lacking the C1-hydroxyl group, these lipids cannot be phosphorylated by sphingosine (B13886) kinases to form signaling molecules like sphingosine-1-phosphate, nor can they be easily degraded.[8] Their accumulation disrupts cellular homeostasis through several mechanisms:

-

Mitochondrial Dysfunction: DeoxySLs localize to mitochondria, leading to morphological abnormalities, disturbed function, and increased reactive oxygen species (ROS) production.[11]

-

Autophagy and Lysosomal Stress: The presence of deoxySLs can trigger autophagosome formation and lead to the accumulation of lipids within lysosomes, impairing their function.[11][14]

-

Inflammasome Activation: There is evidence suggesting that deoxySLs can activate the NLRP3 inflammasome, a key component of the innate immune system, which is also implicated in type 2 diabetes.[11]

These cellular defects contribute to the neurotoxicity observed in HSAN1 and the compromised function of various cell types in metabolic disorders.[8][10][11]

Experimental Protocols

Studying the synthesis of 1-deoxysphinganine requires robust methodologies for measuring SPT activity and quantifying its atypical products.

This protocol is adapted from established methods and can be performed using either radiolabeled substrates or HPLC-based detection.[15] Measuring activity in total cell lysate is often sufficient and more convenient than using microsomal preparations.[15]

A. Reagents and Buffers:

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM EDTA, 1 mM DTT, protease inhibitor cocktail.

-

Assay Buffer: 100 mM HEPES (pH 8.0), 5 mM DTT, 50 µM PLP (Pyridoxal 5'-phosphate).

-

Substrates:

-

L-Alanine solution (e.g., 200 mM stock).

-

Palmitoyl-CoA solution (e.g., 5 mM stock).

-

For radioactive assay: L-[U-¹⁴C]alanine.

-

-

Stop Solution: Chloroform (B151607)/Methanol (1:2, v/v).

-

Internal Standard (for HPLC): C17-sphinganine or other suitable odd-chain sphingoid base.

B. Procedure:

-

Cell Lysate Preparation: Harvest cells, wash with PBS, and lyse in ice-cold Lysis Buffer using sonication or Dounce homogenization. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris. The supernatant is the total cell lysate. Determine protein concentration using a BCA or Bradford assay.

-

Reaction Setup: In a microcentrifuge tube, combine:

-

50-100 µg of total cell lysate protein.

-

Assay Buffer to a final volume of 90 µL.

-

(For HPLC) Internal standard.

-

-

Initiate Reaction: Add 10 µL of a 10x substrate mix containing L-alanine (final concentration ~10-200 mM, depending on the experiment) and Palmitoyl-CoA (final concentration ~50-100 µM). For radioactive assays, include L-[U-¹⁴C]alanine.

-

Incubation: Incubate at 37°C for 30-60 minutes. The reaction should be within the linear range.[15]

-

Stop Reaction: Terminate the reaction by adding 750 µL of Stop Solution. Vortex thoroughly.

-

Lipid Extraction:

-

Add 250 µL of chloroform and 250 µL of water. Vortex.

-

Centrifuge at 2,000 x g for 5 minutes to separate phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Detection and Quantification:

-

Radioactive Method: Resuspend the dried lipids and separate them using Thin-Layer Chromatography (TLC).[16] Quantify the radiolabeled 1-deoxysphinganine spot using a phosphorimager or by scraping and scintillation counting.

-

HPLC Method: Resuspend the dried lipids in a suitable solvent. Analyze by reverse-phase HPLC with a suitable detector (e.g., fluorescence after derivatization or mass spectrometry).[15]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying 1-deoxysphinganine in biological samples.

A. Sample Preparation:

-

Extract lipids from plasma, cells, or tissues using a modified Bligh-Dyer or Folch extraction.

-

Spike the sample with a known amount of a suitable internal standard (e.g., isotopically labeled 1-deoxysphinganine or an odd-chain analog) prior to extraction to correct for sample loss and matrix effects.

-

Dry the lipid extract and reconstitute in an appropriate solvent for LC-MS analysis.

B. LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column to separate the lipids. A gradient elution with solvents like methanol, acetonitrile, and water containing a modifier (e.g., formic acid, ammonium (B1175870) formate) is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The transition for 1-deoxysphinganine involves the precursor ion (m/z = 286.3) and a characteristic product ion (m/z = 44.1, corresponding to [CH₃CH=NH₂]⁺) that results from the cleavage of the C2-C3 bond.[13]

-

Quantification: Generate a standard curve using synthetic 1-deoxysphinganine. Quantify the endogenous compound by comparing its peak area relative to the internal standard against the standard curve.

Therapeutic Implications and Drug Development

The central role of SPT in producing neurotoxic 1-deoxysphingolipids makes it an attractive target for drug development, particularly for conditions like HSAN1.[1][17][18]

-

SPT Inhibitors: Compounds that inhibit SPT activity can block the synthesis of all sphingolipids, including 1-deoxysphinganine. Myriocin is a potent and widely used SPT inhibitor in research settings.[2][13][19] However, its non-specific nature and potential for toxicity have limited its clinical development.[18] The development of safer, orally bioavailable synthetic SPT inhibitors is an active area of research.[1][18]

-

Substrate Reduction: Another therapeutic strategy could involve reducing the cellular availability of L-alanine or increasing the availability of L-serine to competitively favor the canonical SPT reaction over the atypical one.

The development of specific inhibitors that can selectively target mutant forms of SPT or modulate its substrate preference remains a significant goal for treating diseases driven by 1-deoxysphingolipid accumulation.

References

- 1. What are SPT inhibitors and how do they work? [synapse.patsnap.com]

- 2. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingolipid - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Serine palmitoyltransferase assembles at ER–mitochondria contact sites | Life Science Alliance [life-science-alliance.org]

- 8. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]

- 9. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Deoxysphingolipids, Early Predictors of Type 2 Diabetes, Compromise the Functionality of Skeletal Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]

- 13. Ceramide synthase inhibition by fumonisin B1 causes accumulation of 1-deoxysphinganine: a novel category of bioactive 1-deoxysphingoid bases and 1-deoxydihydroceramides biosynthesized by mammalian cell lines and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Reactions of serine palmitoyltransferase with serine and molecular mechanisms of the actions of serine derivatives as inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Diversity of N-Acyl Chain Lengths in 1-Deoxysphingolipids: A Technical Guide

Abstract: 1-Deoxysphingolipids (deoxySLs) represent an atypical class of sphingolipids characterized by the absence of a hydroxyl group at the C1 position of the sphingoid base.[1][2][3] This structural anomaly prevents their catabolism through canonical pathways and their conversion into complex sphingolipids, leading to their accumulation and associated cytotoxicity.[1][4][5] DeoxySLs are synthesized when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine or glycine (B1666218) instead of its typical substrate, L-serine, a process exacerbated by certain genetic mutations or metabolic conditions like low serine availability.[4][6][7] The resulting 1-deoxysphinganine (doxSA) backbone is subsequently N-acylated by various ceramide synthases (CerS), giving rise to a diverse pool of 1-deoxydihydroceramides with varying N-acyl chain lengths. This diversity is crucial as the chain length significantly influences the molecule's biophysical properties and pathophysiological impact. Elevated levels of deoxySLs are implicated in several human diseases, including Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1), type 2 diabetes, and metabolic syndrome.[1][5][8][9][10] This guide provides an in-depth overview of the biosynthesis of deoxySLs, the diversity of their N-acyl chains, their pathophysiological roles, and detailed experimental protocols for their analysis.

Biosynthesis and Metabolism of 1-Deoxysphingolipids

The synthesis of all sphingolipids begins with the condensation of a fatty acyl-CoA and an amino acid, a reaction catalyzed by serine palmitoyltransferase (SPT). The promiscuity of SPT under certain conditions is the origin of deoxySLs.

-

Canonical Pathway: In the primary pathway, SPT condenses L-serine with palmitoyl-CoA to form 3-ketodihydrosphingosine, the precursor to all canonical sphingolipids.

-

Atypical Pathway: When cellular L-serine levels are low or L-alanine levels are high, or when mutations exist in SPT subunits (e.g., in HSAN1), SPT can utilize L-alanine as a substrate.[6][7] This reaction produces 1-deoxysphinganine (doxSA).[8][9]

-

N-Acylation: Following its synthesis, doxSA is rapidly N-acylated by one of the six mammalian ceramide synthases (CerS2-CerS6). Each CerS has a preference for fatty acyl-CoAs of specific chain lengths, which is the primary source of N-acyl chain diversity in the resulting 1-deoxydihydroceramides (doxDHCer).[5][8]

-

Desaturation and Dead-End Metabolism: DoxDHCer can be desaturated to form 1-deoxyceramides (doxCer).[8] Crucially, the absence of the C1-hydroxyl group makes these lipids dead-end metabolites. They cannot be phosphorylated by sphingosine (B13886) kinases to enter the canonical degradation pathway via S1P lyase, nor can they be used to build complex glycosphingolipids or sphingomyelin.[1][4] This metabolic dead-end leads to their cellular accumulation.

Diversity of N-Acyl Chain Lengths

The structural diversity of 1-deoxysphingolipids is primarily determined by the length, saturation, and hydroxylation of the N-acyl chain attached by ceramide synthases.[2] This diversity is not random; it is dictated by the expression and substrate specificity of the CerS enzymes in a given cell type. While comprehensive quantitative data across all tissues remains an active area of research, studies have identified a range of N-acyl chains from 14 to 26 carbons.[2]

| N-Acyl Chain | Common Abbreviation | Associated CerS (Typical) | Biological Context / Observation |

| C16:0 | Palmitoyl | CerS5, CerS6 | Commonly observed N-acyl chain in various cell culture models used for studying deoxySL metabolism.[6][7] |

| C18:0 | Stearoyl | CerS2, CerS4 | Present in the spectrum of deoxySLs in plasma and tissues. |

| C20:0 | Arachidoyl | CerS2, CerS4 | Contributes to the pool of very long-chain deoxySLs. |

| C22:0 | Behenoyl | CerS2 | A major component of very long-chain deoxySLs. |

| C24:0 | Lignoceroyl | CerS2 | Significant very long-chain species; its impact on membrane properties is under investigation. |

| C24:1 | Nervonoyl | CerS2 | A monounsaturated very long-chain species observed in experimental models.[6][7] |

Pathophysiological Significance

The accumulation of deoxySLs disrupts cellular homeostasis, leading to cytotoxicity through multiple mechanisms. The specific N-acyl chain length can influence the lipid's ability to integrate into membranes and interfere with organelle function.

-

Mitochondrial Dysfunction: DeoxySLs, particularly their N-acylated forms, localize to mitochondria, where they can disrupt the electron transport chain, induce fragmentation, and impair mitochondrial function.[9]

-

Membrane Integrity and Trafficking: The unusual biophysical properties of deoxySLs can alter membrane fluidity and function.[5] Studies have shown that deoxySL synthesis impairs plasma membrane endocytosis, affecting cellular processes that rely on membrane dynamics.[6][7]

-

Inflammasome Activation: DeoxySLs can trigger the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines and contributing to the chronic inflammation seen in metabolic diseases.[8]

Experimental Protocols for Analysis

The accurate identification and quantification of diverse deoxySL species are critical for understanding their roles in health and disease. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[11][12]

Protocol 1: Lipid Extraction from Cultured Cells

Objective: To efficiently extract total lipids, including deoxySLs, from a cellular matrix for subsequent LC-MS/MS analysis.

Methodology:

-

Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells into a known volume of PBS and centrifuge to obtain a cell pellet.

-

Internal Standard Addition: Resuspend the cell pellet in water. Add a cocktail of appropriate internal standards (e.g., commercially available C17-based or stable-isotope-labeled sphingolipid standards) to the cell homogenate. This is crucial for accurate quantification.[12]

-

Solvent Extraction (Folch Method):

-

Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the cell homogenate.

-

Vortex vigorously for 2 minutes to ensure monophasic mixing and efficient extraction.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Vortex again and centrifuge at 2,000 x g for 10 minutes.

-

-

Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the dried lipid film in a small, precise volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol).

Protocol 2: Quantification by LC-MS/MS

Objective: To separate, identify, and quantify individual N-acyl chain species of 1-deoxydihydroceramides.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole (QQQ) or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[13]

Methodology:

-

Chromatography:

-

Column: Use a C18 reverse-phase column for separation based on hydrophobicity (primarily chain length).

-

Mobile Phase: A gradient of two mobile phases is typically used. For example, Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate; Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

-

Gradient: Start with a high percentage of Mobile Phase A, and run a gradient to a high percentage of Mobile Phase B to elute the lipids. A short analysis time of 5-10 minutes per sample is often achievable.[12]

-

-

Mass Spectrometry:

-

Ionization: Operate in positive ESI mode.[12]

-

Detection: Use Selected Reaction Monitoring (SRM) on a QQQ instrument for targeted and highly sensitive quantification. For each doxDHCer species, monitor the transition from the protonated precursor ion [M+H]+ to a specific product ion (typically corresponding to the long-chain base after loss of the N-acyl chain and water).

-

Example Transitions: For doxDHCer(d18:0/16:0), the transition would be from the m/z of the precursor to the m/z of the doxSA backbone fragment.

-

-

Quantification: Construct calibration curves using synthetic standards of known concentrations. Calculate the concentration of each endogenous deoxySL species by comparing its peak area to that of the corresponding internal standard.

Protocol 3: Metabolic Flux Analysis with Stable Isotopes

Objective: To measure the de novo synthesis rate and turnover of specific deoxySL species.

Methodology:

-

Labeling: Culture cells in a medium supplemented with a stable isotope-labeled precursor, such as [U-¹³C₁₆]palmitate.[14]

-

Time Course: Harvest cells at various time points (e.g., 0, 2, 4, 8, 24 hours) after introducing the label.

-

Analysis: Perform lipid extraction and LC-MS/MS analysis as described above. Instead of SRM, use a high-resolution mass spectrometer to scan for all isotopologues of the target deoxySLs.

-

Data Interpretation: Track the incorporation of the ¹³C label into the deoxySL pool over time. For a deoxySL with a C16 N-acyl chain synthesized from [U-¹³C₁₆]palmitate, one would expect to see an M+16 isotopologue (label in the N-acyl chain) and potentially an M+32 isotopologue if the doxSA backbone was also synthesized from the labeled palmitate.[14] The rate of appearance of these labeled species provides a direct measure of synthesis flux.

Conclusion

The diversity of N-acyl chain lengths in 1-deoxysphingolipids is a critical determinant of their biological activity and contribution to disease. Generated through the promiscuous activity of SPT and the action of various ceramide synthases, these atypical, cytotoxic lipids accumulate in cells, driving mitochondrial dysfunction, disrupting membrane processes, and promoting inflammation. Advanced analytical methods, particularly LC-MS/MS, are indispensable tools for profiling the full spectrum of these molecules. A deeper understanding of the factors that control N-acyl chain diversity and the specific roles of each molecular species will be vital for developing targeted therapies and diagnostic biomarkers for pathologies like diabetic neuropathy and HSAN1.[2][10]

References

- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]